3-Bromo-6-methoxy-2,4-dimethylpyridine
Overview
Description
The compound 3-Bromo-6-methoxy-2,4-dimethylpyridine is a brominated and methoxylated pyridine derivative. It is structurally related to various compounds that have been synthesized and studied for their potential applications in medicinal chemistry and materials science. For instance, similar compounds have been investigated for their roles as intermediates in the synthesis of receptor antagonists , as well as their incorporation into cyclometalated iridium(III) complexes with interesting photophysical properties .
Synthesis Analysis
The synthesis of related bromo-methoxy-methylpyridine derivatives involves multiple steps, including regioselective methoxylation, bromination, and nucleophilic substitution reactions. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a structurally similar compound, was achieved through a sequence of reactions starting from methyl 2,6-dichloropyridine-3-carboxylate, followed by selective methoxylation, bromination, and amination to yield the final product . These methods highlight the importance of regioselectivity and the use of protective groups in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of 3-Bromo-6-methoxy-2,4-dimethylpyridine would be expected to exhibit features common to brominated aromatic compounds, such as intramolecular hydrogen bonding, which can influence the compound's reactivity and physical properties. For instance, intramolecular C–H···Cl hydrogen bonds were observed in the structures of related iridium(III) complexes . Such noncovalent interactions are crucial in determining the molecular conformation and stability of the compound.
Chemical Reactions Analysis
The reactivity of brominated pyridine derivatives is significantly influenced by the presence of substituents, which can direct further chemical transformations. For example, the nitration of 3-bromo-5-methoxypyridine-N-oxide resulted in the formation of a 6-nitro derivative, demonstrating the directive influence of substituents on the pyridine ring . Similarly, the presence of a bromo group can affect the rotational barriers in related compounds, as seen in the study of bromine-substituted fluorenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-6-methoxy-2,4-dimethylpyridine would be influenced by its functional groups. Brominated aromatic compounds often exhibit unique spectroscopic features due to their heavy atom effect, which can lead to phosphorescence, as observed in cyclometalated iridium(III) complexes . Additionally, the presence of bromine can facilitate nonclassical noncovalent interactions, as seen in the crystal structure of a dibrominated pyridinium salt . The hydrogen bonding capability of the hydroxy group in related compounds, such as 3-bromo-5-hydroxy-2,6-dimethylpyridine, has been studied, revealing strong asymmetric hydrogen bonding that affects the vibrational spectra .
Scientific Research Applications
Antioxidant Properties
- Synthesis and Antioxidant Activity : The synthesis and study of a series of compounds including 2,4-dimethyl-3-pyridinols and their derivatives, with a focus on their antioxidant properties, have been reported. The study discusses the general synthetic strategy and the reactivity of these compounds toward peroxyl radicals, highlighting their potential as effective antioxidants (Wijtmans et al., 2004).
Synthesis of Derivatives
- Synthesis of Halogenated Derivatives : Research on the synthesis of various halogenated derivatives, including 3-bromo-5-hydroxy-2,6-dimethylpyridine, provides insights into the structural and spectroscopic aspects of hydrogen bonding in these compounds. The study examines the crystal structures and vibrational features, contributing to a better understanding of hydrogen bonding in halogenated pyridines (Hanuza et al., 1997).
properties
IUPAC Name |
3-bromo-6-methoxy-2,4-dimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-5-4-7(11-3)10-6(2)8(5)9/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDHVOMPLABLPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1Br)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459808 | |
Record name | 3-Bromo-6-methoxy-2,4-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-methoxy-2,4-dimethylpyridine | |
CAS RN |
819069-57-3 | |
Record name | 3-Bromo-6-methoxy-2,4-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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